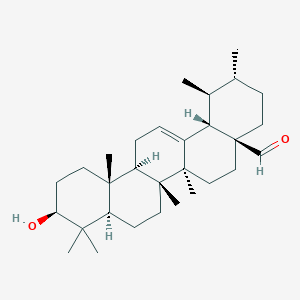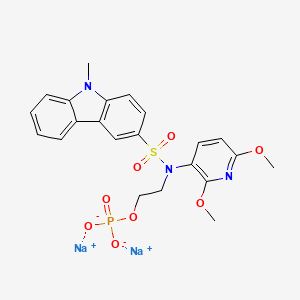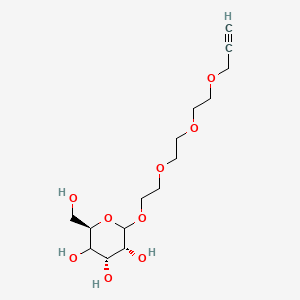![molecular formula C27H29N3O2 B12407265 (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[1511002,1404,1206,11018,26020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene is a complex organic compound characterized by its intricate polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene typically involves a multi-step process that includes the formation of the core polycyclic structure followed by the introduction of methoxy and triaza groups. Key steps in the synthetic route may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization reactions involving suitable precursors.
Functional Group Introduction: Introduction of methoxy groups via methylation reactions using reagents such as methyl iodide.
Triaza Group Incorporation: Incorporation of triaza groups through reactions with nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding polycyclic systems and their behavior in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential biological activity. Its complex structure could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry
In industry, this compound could be used as a precursor for the synthesis of other complex molecules or as a functional material in various applications.
Mechanism of Action
The mechanism of action of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene
- This compound
Uniqueness
The uniqueness of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[1511002,1404,1206,11018,26020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H29N3O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene |
InChI |
InChI=1S/C27H29N3O2/c1-31-16-7-8-22-19(13-16)20-15-27(32-2)11-9-24-26-18(17-5-3-4-6-21(17)29-26)10-12-30(24)25(27)14-23(20)28-22/h3-8,13,24-25,28-29H,9-12,14-15H2,1-2H3/t24-,25+,27+/m0/s1 |
InChI Key |
RGWTYAOYPDDREZ-ZWEKWIFMSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC3=C2C[C@@]4(CC[C@H]5C6=C(CCN5[C@@H]4C3)C7=CC=CC=C7N6)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CC4(CCC5C6=C(CCN5C4C3)C7=CC=CC=C7N6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)











